1-Bromo-4-chloro-5-methoxy-2-nitrobenzene

Regioselective synthesis Protecting groups Catalytic hydrogenation

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) features a 1,4-bromo/chloro pattern and ortho-nitro activation, enabling selective nucleophilic aromatic substitution at chlorine while preserving bromine. Its orthogonal halogens permit sequential Suzuki-Miyaura couplings for constructing unsymmetrical biaryls. This precise regiochemistry, absent in generic analogs, reduces purification steps and enhances yield in pharmaceutical intermediate and materials synthesis.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.47 g/mol
Cat. No. B12846962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Molecular FormulaC7H5BrClNO3
Molecular Weight266.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3
InChIKeyVNYNXLYFYLKIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: A Defined Regioisomer for Advanced Synthesis


1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is a tetra-substituted benzene derivative featuring bromine, chlorine, methoxy, and nitro groups . Its molecular formula is C7H5BrClNO3 with a molecular weight of 266.48 g/mol . The compound belongs to the class of halogenated nitroarenes and serves as a versatile intermediate in organic synthesis . The precise arrangement of substituents, particularly the 1,4-relationship between bromine and chlorine, defines its unique reactivity profile and distinguishes it from its regioisomers [1].

Why Generic Substitution Fails: Regioisomer-Dependent Reactivity and Selectivity in 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene


The substitution pattern of halogenated nitroarenes critically determines their chemical behavior. In 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the electron-withdrawing nitro group at position 2 activates the ring towards nucleophilic aromatic substitution (SNAr) specifically at the positions ortho and para to it [1][2]. The presence of both bromine and chlorine offers a strategic advantage: bromides can be selectively reduced in the presence of nitro, chloro, cyano, keto, and carboxylic acid groups, while chlorides require more vigorous conditions, enabling sequential functionalization [1][3]. This differential reactivity is lost in analogs lacking both halogens or having them in alternative positions [2]. Furthermore, bromo and chloro substituents serve as excellent blocking groups for regioselective ortho-functionalization, a capability absent in unsubstituted or mono-halogenated benzenes [3]. Generic substitution with a regioisomer or an analog lacking this precise substitution pattern will result in different reaction outcomes, lower yields, or the inability to perform specific synthetic sequences, thereby compromising the integrity of multi-step syntheses [1][2].

Product-Specific Quantitative Evidence Guide: 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene vs. Key Analogs


Differential Halogen Reactivity: Selective Reduction of Bromine vs. Chlorine

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene possesses both bromine and chlorine atoms, enabling sequential functionalization. Bromides can be selectively reduced in the presence of chlorides, nitro, cyano, keto, and carboxylic acid groups using catalytic hydrogenation (10% Pd/C, neutral conditions) [1]. In contrast, chlorides require more vigorous conditions for reduction, such as hydrogen donors like sodium hypophosphite or borohydride [1]. This differential reactivity allows for a chemoselective dehalogenation strategy not possible with the mono-halogenated analog 1-chloro-5-methoxy-2-nitrobenzene (lacking bromine) or the symmetrical analog 1,4-dibromo-5-methoxy-2-nitrobenzene (lacking chlorine).

Regioselective synthesis Protecting groups Catalytic hydrogenation

Regioselective Blocking Group Efficiency: Ortho-Functionalization Yield Advantage

Bromo and chloro substituents serve as excellent para-blocking groups, enabling functionalization at ortho positions [1][2]. In 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the bromine atom at position 1 acts as a blocking group for the position para to the methoxy group, directing electrophilic substitution to the ortho position [2]. The halo group can be subsequently removed by catalytic hydrogenation [1]. This strategy yields ortho-substituted aromatic compounds with high regioselectivity. In contrast, analogs lacking a blocking group at the para position (e.g., 1-bromo-2-chloro-5-methoxy-3-nitrobenzene) lead to mixtures of ortho- and para-substituted products, reducing overall yield and requiring separation [3].

Regioselective synthesis Blocking groups Ortho-substitution

Nucleophilic Aromatic Substitution (SNAr) Reactivity Enhancement

The presence of a nitro group at position 2 and a chlorine atom at position 4 significantly activates 1-bromo-4-chloro-5-methoxy-2-nitrobenzene towards nucleophilic aromatic substitution (SNAr) [1]. The nitro group, a strong electron-withdrawing group, stabilizes the Meisenheimer complex intermediate, facilitating the substitution of the chloro or bromo group [2]. The ortho-relationship between the nitro group and the bromine atom further enhances reactivity compared to analogs where the nitro group is meta to the leaving group [2]. For example, in o-chloronitrobenzene, nucleophiles react readily, whereas m-chloronitrobenzene shows significantly reduced reactivity [2].

SNAr Nucleophilic substitution Electron-withdrawing groups

Cross-Coupling Partner Selectivity: Bromine vs. Chlorine in Suzuki-Miyaura Reactions

In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides [1]. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene offers the opportunity for sequential coupling by exploiting the differential reactivity of the two halogens [2]. The bromine atom can be selectively coupled under mild conditions (e.g., Pd(PPh3)4, room temperature), while the chlorine remains intact . A subsequent coupling of the chlorine can be achieved under more forcing conditions (e.g., higher temperature, bulky ligands) . This orthogonal reactivity is not available in analogs containing only one type of halogen (e.g., 1,4-dibromo-5-methoxy-2-nitrobenzene or 1,4-dichloro-5-methoxy-2-nitrobenzene), which would undergo indiscriminate coupling.

Suzuki coupling Cross-coupling Palladium catalysis

Best Research and Industrial Application Scenarios for 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene


Regioselective Synthesis of Ortho-Substituted Anisole Derivatives

Leverage the para-blocking capability of the bromine atom in 1-bromo-4-chloro-5-methoxy-2-nitrobenzene to direct electrophilic substitution exclusively to the ortho position. After functionalization, the bromine can be removed via catalytic hydrogenation to yield pure ortho-substituted products. This strategy avoids the formation of para-substituted byproducts, reducing purification efforts and improving overall yield [1]. This is particularly valuable for synthesizing pharmaceutical intermediates where specific regioisomers are required for biological activity.

Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

Utilize the orthogonal reactivity of bromine and chlorine in 1-bromo-4-chloro-5-methoxy-2-nitrobenzene to perform two consecutive Suzuki-Miyaura couplings with different boronic acids. The first coupling selectively replaces the bromine under mild conditions, followed by a second coupling of the chlorine under more forcing conditions . This sequential approach enables the efficient construction of complex, unsymmetrical biaryl systems that are challenging to access otherwise. This is directly relevant to the synthesis of liquid crystal materials, organic semiconductors, and drug candidates.

Chemoselective SNAr for Diversification of Aromatic Cores

Exploit the enhanced SNAr reactivity conferred by the ortho-nitro group to selectively replace the chlorine atom with a variety of nucleophiles (e.g., amines, alkoxides, thiols) while preserving the bromine atom for subsequent metal-catalyzed transformations [2]. This allows for the rapid generation of a library of diversely functionalized aromatic compounds from a single, readily available precursor. This is a powerful strategy for structure-activity relationship (SAR) studies in medicinal chemistry.

Precursor to Polyfunctional Anilines via Selective Reduction

First, reduce the nitro group to an amine using standard conditions (e.g., SnCl2, Fe/HCl, or catalytic hydrogenation) to yield 1-bromo-4-chloro-5-methoxyaniline. The differential reactivity of the bromine and chlorine can then be exploited for further functionalization via cross-coupling or nucleophilic substitution, as described above. This provides a versatile entry point to a wide range of polyfunctional aniline derivatives, which are core structures in dyes, pigments, and pharmaceuticals.

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